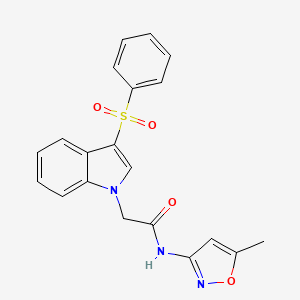
1-(3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-phenylbutan-2-yl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-phenylbutan-2-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C24H28N4O2 and its molecular weight is 404.514. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Disposition and Metabolism
A study on the disposition and metabolism of SB-649868, a compound with similarities in structure and function, highlights its metabolism and elimination pathways. This research found that the compound is extensively metabolized with principal elimination via feces, indicating significant hepatic metabolism. Metabolite profiling and characterization were crucial in understanding the drug's disposition (Renzulli et al., 2011).
Pharmacokinetics and Biotransformation
Pharmacokinetics and biotransformation studies provide insights into how similar compounds are absorbed, distributed, metabolized, and excreted in the human body. For example, terfenadine's study showed that it undergoes extensive biotransformation with minimal excretion as unchanged drug, highlighting the body's capacity to metabolize and eliminate such compounds (Garteiz et al., 1982).
Metabolic Pathways
Investigating the metabolic pathways of compounds like venetoclax helps in understanding the enzymatic processes involved in drug metabolism. Venetoclax's study revealed that it is primarily cleared by hepatic metabolism, with specific pathways involving enzymatic oxidation and subsequent conjugation or reduction processes, providing a framework for understanding similar compounds' metabolic fate (Liu et al., 2017).
Toxicological Analysis
Toxicological analysis plays a crucial role in determining the safety and potential risks associated with chemical exposure. For instance, the case study on loperamide and N-desmethylloperamide after a fatal overdose offers valuable data on tissue distribution and potential toxicity, which can be useful in forensic analysis and safety evaluations of related compounds (Sklerov et al., 2005).
Novel Drug Development
Research on novel drug development, such as the study of S-1, a fluoropyrimidine anticancer drug, provides insight into new therapeutic applications and the modulation of existing drugs to improve efficacy and reduce toxicity. The study demonstrates how combining different modulators can enhance a drug's selectivity and toxicity profile, a principle that can be applied to the development of new compounds (Sakata et al., 1998).
Mécanisme D'action
Target of Action
AKOS024514020, also known as F5579-1280, SR-01000923469-1, VU0647593-1, SR-01000923469, or 1-(3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-phenylbutan-2-yl)piperidine-4-carboxamide, is a voltage-dependent anion channel (VDAC) inhibitor . VDACs are integral membrane proteins that serve as a major pathway for the movement of ions, nucleotides, and metabolites across the mitochondrial outer membrane .
Mode of Action
The compound interacts with VDACs and reduces their conductance . In HEK-293 cells, AKOS024514020 has been shown to inhibit selenium-induced VDAC oligomerization, cytochrome C release from mitochondria, and apoptosis .
Biochemical Pathways
The inhibition of VDACs by AKOS024514020 affects the mitochondrial permeability transition pore (mPTP) formation, a key event in the initiation of apoptosis . By preventing the oligomerization of VDACs, the compound disrupts the formation of mPTP, thereby inhibiting the release of cytochrome C from mitochondria and preventing the initiation of apoptosis .
Result of Action
The primary result of AKOS024514020’s action is the inhibition of apoptosis in cells . By preventing the formation of mPTP and the subsequent release of cytochrome C from mitochondria, the compound effectively inhibits the initiation of apoptosis . This can have significant implications in the treatment of diseases where apoptosis plays a critical role, such as in certain types of cancer.
Propriétés
IUPAC Name |
1-(3-oxo-4H-quinoxalin-2-yl)-N-(4-phenylbutan-2-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O2/c1-17(11-12-18-7-3-2-4-8-18)25-23(29)19-13-15-28(16-14-19)22-24(30)27-21-10-6-5-9-20(21)26-22/h2-10,17,19H,11-16H2,1H3,(H,25,29)(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCWYKWSGZIMFLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C2CCN(CC2)C3=NC4=CC=CC=C4NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-ethyl-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2763355.png)

![2-[1-(2-Methoxyethyl)imidazol-2-yl]-3,3-dimethyl-N-[3-[methyl(prop-2-ynyl)amino]propyl]azetidine-1-carboxamide](/img/structure/B2763360.png)





![5-(4-Methoxyphenyl)-3-[(2-methylphenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2763369.png)
![N-(2-(6-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2763373.png)
